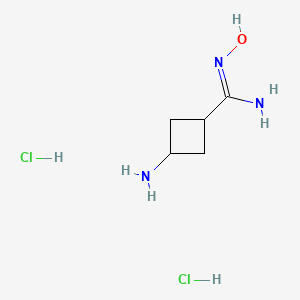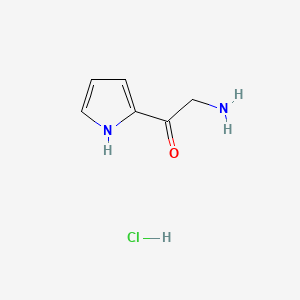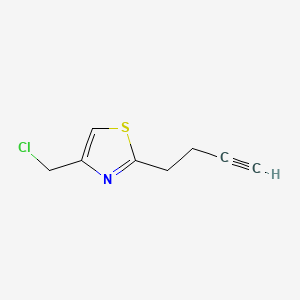
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride (3-AHCB-DHC) is a cyclic amide derivative of hydroxamic acid, which is known for its applications in the synthesis of organic compounds. It is a versatile compound used in many areas of scientific research, including drug design and development, biochemistry, and material science. This article will provide an overview of 3-AHCB-DHC synthesis methods, its applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. It will also discuss potential future directions for the compound.
科学研究应用
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has a wide range of applications in scientific research. It is used in drug design and development, as it can be used to synthesize a variety of compounds with potential therapeutic uses. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other molecules. In material science, it is used to synthesize polymers and other materials with unique properties.
作用机制
The mechanism of action of 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride is not yet fully understood. However, it is believed that the compound binds to proteins and other molecules, which can affect their structure and function. It is also believed that the compound can form complexes with other molecules, which can alter their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes. It has also been suggested that the compound may have an anti-inflammatory effect, although this has yet to be proven in humans.
实验室实验的优点和局限性
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and other molecules. It is also relatively stable, which makes it suitable for long-term storage. However, the compound is not soluble in water, which can limit its use in some experiments.
未来方向
There are several potential future directions for 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to synthesize more complex compounds with potential therapeutic uses. Additionally, it could be used to study the structure and function of proteins and other molecules, as well as to synthesize polymers and other materials with unique properties. Finally, it could be used to develop more efficient synthesis methods, as well as to improve the stability and solubility of the compound.
合成方法
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride can be synthesized from cyclobutane-1-carboxylic acid, hydroxylamine hydrochloride, and ammonia. The reaction is carried out in an aqueous solution of ammonia and hydroxylamine hydrochloride, with the cyclobutane-1-carboxylic acid being added slowly. The reaction is typically carried out at temperatures between 0°C and 40°C, and the reaction time can vary from a few minutes to several hours depending on the desired product. The reaction produces a yellowish-brown precipitate that can be filtered off and dried to obtain the desired product.
属性
IUPAC Name |
3-amino-N'-hydroxycyclobutane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-3(2-4)5(7)8-9;;/h3-4,9H,1-2,6H2,(H2,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRDPLBRSUCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=NO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1N)/C(=N/O)/N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)



![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)




![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
